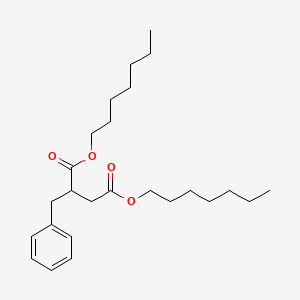
Diheptyl 2-benzylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptyl 2-benzylbutanedioate is an organic compound belonging to the class of esters It is characterized by its unique structure, which includes a benzyl group attached to a butanedioate backbone with two heptyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diheptyl 2-benzylbutanedioate typically involves esterification reactions. One common method is the reaction of benzylbutanedioic acid with heptyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate. The final product is often purified using advanced techniques like chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Diheptyl 2-benzylbutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Diheptyl 2-benzylbutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized as a plasticizer in the production of flexible polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Diheptyl 2-benzylbutanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects. The pathways involved include modulation of enzyme activity and interaction with cellular membranes, affecting cell signaling and function.
Comparison with Similar Compounds
Diheptyl 2-benzylbutanedioate can be compared with other similar compounds such as:
Diheptyl phthalate: Another ester with similar plasticizing properties but a different structural backbone.
Dihexyl phthalate: Similar in function but with hexyl chains instead of heptyl.
Dipentyl phthalate: Contains pentyl chains and is used in similar applications.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its benzyl group provides additional reactivity, making it versatile for various applications.
Properties
CAS No. |
5859-33-6 |
|---|---|
Molecular Formula |
C25H40O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
diheptyl 2-benzylbutanedioate |
InChI |
InChI=1S/C25H40O4/c1-3-5-7-9-14-18-28-24(26)21-23(20-22-16-12-11-13-17-22)25(27)29-19-15-10-8-6-4-2/h11-13,16-17,23H,3-10,14-15,18-21H2,1-2H3 |
InChI Key |
HOMFKKYLNJFMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















